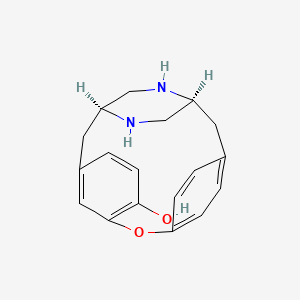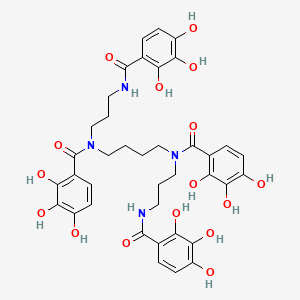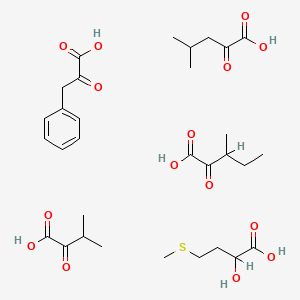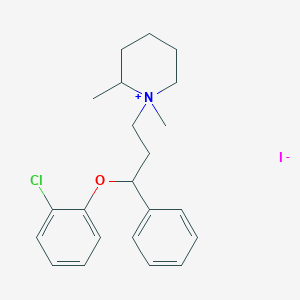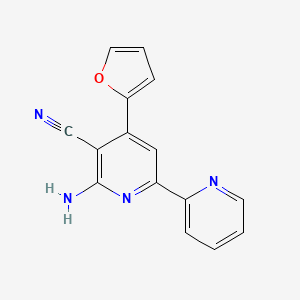
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile is a member of bipyridines.
Wissenschaftliche Forschungsanwendungen
Fluorescence Properties and Antibacterial Activity
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile and its derivatives exhibit noteworthy fluorescence properties. A study by Girgis, Kalmouch, and Hosni (2004) synthesized various N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, demonstrating significant fluorescence and some displaying considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Synthesis and Reactivity
The compound's synthesis and reactivity have been explored in various studies. Katritzky et al. (1995) investigated the transformation of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various amino and chloro derivatives, offering insights into its chemical reactivity (Katritzky, Rachwał, Smith, & Steel, 1995).
Corrosion Inhibition
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, synthesized via multicomponent condensation reactions, demonstrated effective corrosion inhibition properties. Mahmoud and El-Sewedy (2018) developed a solvent-free synthesis method for these derivatives, highlighting their potential as corrosion inhibitors (Mahmoud & El-Sewedy, 2018).
Antimicrobial Potential
Pyridine derivatives, including those similar to 2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile, have been studied for their antimicrobial properties. Koszelewski et al. (2021) found that certain pyridine derivatives are toxic to E. coli strains, indicating their potential as antimicrobial drugs (Koszelewski et al., 2021).
Inhibitory Properties in Medicinal Chemistry
The compound's derivatives have shown promise in inhibiting specific enzymes. Subrath et al. (2009) reported that certain 3-pyridinecarbonitriles, closely related to the compound , are effective inhibitors of PKCtheta, an enzyme implicated in various diseases (Subrath et al., 2009).
Quantum Chemical Study
Ansari, Quraishi, and Singh (2015) conducted a quantum chemical study on pyridine derivatives, providing insights into their adsorption and corrosion inhibition effects. This research adds to the understanding of the compound's physical and chemical properties (Ansari, Quraishi, & Singh, 2015).
Multi-component Synthesis and Applications
Thimmaiah et al. (2012) developed a multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines using metal-organic frameworks. This method underscores the versatility of pyridine derivatives in various chemical syntheses (Thimmaiah, Li, Regati, Chen, & Zhao, 2012).
Eigenschaften
Produktname |
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile |
|---|---|
Molekularformel |
C15H10N4O |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
2-amino-4-(furan-2-yl)-6-pyridin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10N4O/c16-9-11-10(14-5-3-7-20-14)8-13(19-15(11)17)12-4-1-2-6-18-12/h1-8H,(H2,17,19) |
InChI-Schlüssel |
IHOYDYCSMDRJDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



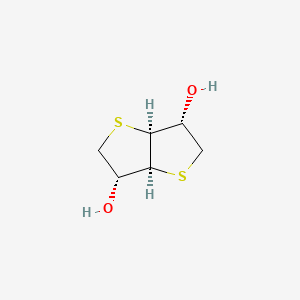
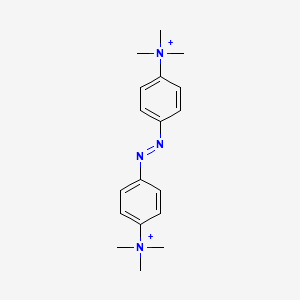
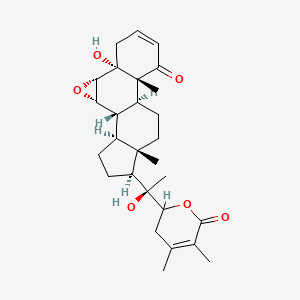
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
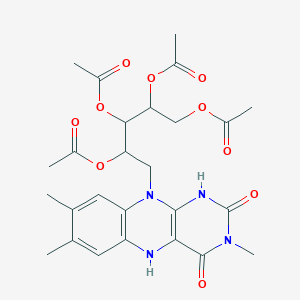
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
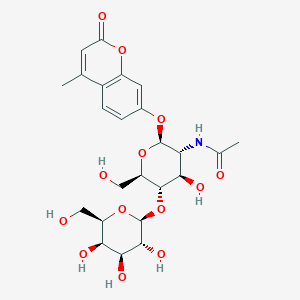

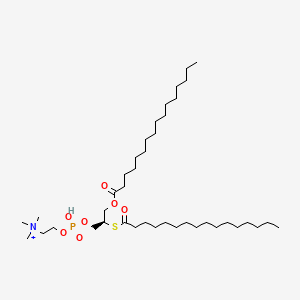
![(2S,3S,4S,5R,6R)-6-[[(13S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]-3,4,5-trihydroxyoxane-2-carboxamide](/img/structure/B1211240.png)
